molecular formula C8H11F3O2 B12449151 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one CAS No. 62772-97-8

1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one

Cat. No.: B12449151
CAS No.: 62772-97-8
M. Wt: 196.17 g/mol
InChI Key: JBWWJROTMONGQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one typically involves the introduction of trifluoromethyl groups into a suitable precursor molecule. One common method is the reaction of a suitable enone precursor with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or carboxylic acids, while reduction of the enone system may produce saturated alcohols or alkanes .

Scientific Research Applications

1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, while the hydroxy and enone groups facilitate interactions with enzymes and receptors. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one is unique due to its specific combination of trifluoromethyl groups, hydroxy group, and enone system.

Properties

CAS No.

62772-97-8

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one

InChI

InChI=1S/C8H11F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h4-5,13H,3H2,1-2H3

InChI Key

JBWWJROTMONGQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=C(C(F)(F)F)O

Origin of Product

United States

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